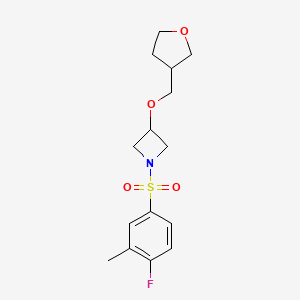

1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis and Biological Potency

The compound "1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine" and its derivatives have been explored for various applications in medicinal chemistry and pharmaceutical research. One key area of study involves the synthesis of substituted azetidinones derived from apremilast dimer, highlighting the compound's relevance in the development of bioactive molecules. The design of 2-azetidinones scaffolds, incorporating sulfonamide rings, is of particular interest due to their significant biological and pharmacological potencies, including their roles in the synthesis of various alkaloids and other heterocyclic motifs with medicinal importance (Jagannadham et al., 2019).

Coupling Reactions in Organic Synthesis

Another application is found in the field of organic synthesis, where saturated heterocyclic sulfonylhydrazones are coupled with boronic acids in a metal-free process. This method enables the straightforward synthesis of sp²-sp³ linked bicyclic building blocks, including azetidines. Such processes are crucial for pharmaceutical industry efforts to develop new drugs, as they allow for the generation of diverse molecular architectures (Allwood et al., 2014).

Targeting Nicotinic Acetylcholine Receptors

Research has also delved into the synthesis and in vivo binding properties of azetidine derivatives, like the fluoro derivative of A-85380, for their potent and selective ligand activities toward human alpha4beta2 nicotinic acetylcholine receptor subtypes. These compounds have been labeled for use in positron emission tomography (PET), aiding in the imaging and study of central nicotinic acetylcholine receptors, highlighting the compound's utility in neuroscientific research and potential therapeutic applications (Doll et al., 1999).

Development of Proton Exchange Membranes

In materials science, derivatives of the compound have been utilized in the synthesis of new sulfonated side-chain grafting units for poly(arylene ether sulfone) copolymers. These materials demonstrate high proton conductivity, making them suitable as polyelectrolyte membrane materials in fuel cell applications. Such research underscores the compound's importance in the development of advanced materials for energy technologies (Kim et al., 2008).

Gold(I)-Catalyzed Synthesis

The compound and related structures have been involved in gold(I)-catalyzed cascade reactions for the synthesis of pyrroles from N-Sulfonyl-2-(1-ethoxypropargyl)azetidines, exemplifying its role in facilitating complex chemical transformations. This showcases the compound's utility in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds (Pertschi et al., 2017).

Propriétés

IUPAC Name |

1-(4-fluoro-3-methylphenyl)sulfonyl-3-(oxolan-3-ylmethoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4S/c1-11-6-14(2-3-15(11)16)22(18,19)17-7-13(8-17)21-10-12-4-5-20-9-12/h2-3,6,12-13H,4-5,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSONNOLARFKHNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)OCC3CCOC3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea](/img/structure/B2409460.png)

![propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate](/img/structure/B2409461.png)

![2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2409466.png)

![2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2409467.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2409472.png)

![2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile](/img/structure/B2409473.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2409474.png)

![N-[4-(difluoromethoxy)phenyl]-4-(phenylmethyl)-1-piperazinecarbothioamide](/img/structure/B2409475.png)

![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2409477.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2409479.png)

![4-Ethyl-1-oxaspiro[2.6]nonane](/img/structure/B2409482.png)

![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409483.png)